1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride
Overview
Description
“1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride” is a chemical compound with the molecular formula C16H26Cl2N2 . It has a molecular weight of 317.3 .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, is a significant area of research in the pharmaceutical industry . Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H24N2.2ClH/c1-2-8-16-15 (6-1)7-4-11-18 (16)12-9-14-5-3-10-17-13-14;;/h1-2,6,8,14,17H,3-5,7,9-13H2;2*1H .Scientific Research Applications
Chemical Synthesis
1,2,3,4-Tetrahydroquinoline derivatives, including compounds similar to 1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride, have been synthesized for various purposes. For instance, Lu and Shi (2007) demonstrated a method for preparing such derivatives through a Lewis acid catalyzed reaction, showcasing the compound's utility in organic synthesis (Lu & Shi, 2007).
Antibacterial Applications
Compounds structurally related to this compound have been investigated for their antibacterial properties. Asolkar et al. (2004) identified a tetrahydroquinoline derivative with high biological activity against bacteria and fungi (Asolkar et al., 2004). Similarly, Zaki et al. (2019) synthesized novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines with promising antimicrobial activities (Zaki et al., 2019).
Pharmaceutical Research
In pharmaceutical research, structurally similar compounds have been explored for their potential medical applications. For example, Sidhu et al. (1962) synthesized tetrahydroquinoline derivatives with notable biological activity (Sidhu, Thyagarajan, & Zaheer, 1962), and Takai et al. (1986) created piperidine derivatives with a tetrahydroquinoline ring for potential use as antihypertensive agents (Takai et al., 1986).
Metabolic and Transport Studies
Research on similar compounds includes studies on metabolism and transport. Umehara et al. (2009) identified human metabolites of a tetrahydroisoquinoline derivative and investigated the renal and hepatic excretion of these metabolites (Umehara et al., 2009).
Safety and Hazards
Future Directions
The future directions for “1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride” and similar compounds lie in their potential applications in the pharmaceutical industry. The development of new synthesis methods and the discovery of new biological activities are areas of ongoing research .
Properties
IUPAC Name |
1-(2-piperidin-3-ylethyl)-3,4-dihydro-2H-quinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-8-16-15(6-1)7-4-11-18(16)12-9-14-5-3-10-17-13-14;;/h1-2,6,8,14,17H,3-5,7,9-13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXAPEWZYCNHNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCN2CCCC3=CC=CC=C32.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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